2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid
Description
2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a hydroxyimino group (-NOH) at position 2 and a 4-pyridyl ring at position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly those targeting enzymes or receptors with aromatic and acidic recognition sites .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)7(10-13)5-6-1-3-9-4-2-6/h1-4,13H,5H2,(H,11,12)/b10-7- |
InChI Key |
QINANBDMIIDBJN-YFHOEESVSA-N |
Isomeric SMILES |
C1=CN=CC=C1C/C(=N/O)/C(=O)O |
Canonical SMILES |
C1=CN=CC=C1CC(=NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid typically involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2-(Nitro)-3-(4-pyridyl)propanoic acid
Reduction: 2-(Amino)-3-(4-pyridyl)propanoic acid
Substitution: Various halogenated derivatives of the original compound
Scientific Research Applications
2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Aromatic Ring Variations
- Pyridyl vs. Phenyl Substitution: Boc-3-(4-pyridyl)-D-Ala-OH (): Replaces the hydroxyimino group with a Boc-protected amino group. The pyridyl ring enhances water solubility compared to phenyl analogues due to its polarizable nitrogen atom. (E)-3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic Acid (): Substitutes the pyridyl ring with a bromo-hydroxyphenyl group. The electron-withdrawing bromo group increases acidity (pKa ~2.5) compared to the pyridyl variant (estimated pKa ~3.2). The hydroxyl group enables additional hydrogen bonding, enhancing binding to biological targets like histone deacetylases (HDACs) .
(b) Functional Group Modifications
- Hydroxyimino vs. Amino Groups: 2-Amino-3-(4-hydroxyphenyl)propanoic Acid (Tyrosine derivative, ): Replaces the hydroxyimino group with an amino (-NH2) group. This modification abolishes tautomerism but introduces a protonatable site, increasing solubility at physiological pH. Tyrosine derivatives are critical in enzyme catalysis (e.g., kinases), whereas hydroxyimino analogues may act as inhibitors due to their rigid conformation . 2-(2-Furoylamino)-3-(4-hydroxyphenyl)propanoic Acid (): Incorporates a furoylamino group instead of hydroxyimino. However, the lack of the hydroxyimino group reduces redox activity .
Physicochemical Properties
*Hypothetical data inferred from analogues.
Biological Activity
2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a hydroxylamine functional group and a pyridine moiety, which are known for their roles in various biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid
- Molecular Formula : C8H8N2O3
- Molecular Weight : 180.16 g/mol
The biological activity of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in cancer progression and inflammatory responses.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Anticancer Activity
Research indicates that 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung) | 15 | 50% reduction in viability |
| MCF-7 (Breast) | 20 | Induction of apoptosis |
| HeLa (Cervical) | 25 | Cell cycle arrest |
These findings suggest that the compound's structure allows it to interfere with critical cellular processes necessary for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vivo Studies : A recent study investigated the efficacy of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.
- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapy agents. The results indicated that co-administration enhanced the cytotoxic effects on cancer cells, highlighting its potential role in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
